Diallyl naphthalene-2,3-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl naphthalene-2,3-dicarboxylate can be synthesized through the esterification of naphthalene-2,3-dicarboxylic acid with allyl alcohol . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diallyl naphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diallyl naphthalene-2,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diallyl naphthalene-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components . The ester groups can be hydrolyzed to release naphthalene-2,3-dicarboxylic acid, which may have its own biological effects .
Comparison with Similar Compounds
Similar Compounds
Diallyl phthalate: Similar structure but with a phthalate core instead of a naphthalene core.
Diallyl isophthalate: Contains an isophthalate core.
Diallyl terephthalate: Contains a terephthalate core.
Uniqueness
Diallyl naphthalene-2,3-dicarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to its phthalate and isophthalate analogs.
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
bis(prop-2-enyl) naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-3-9-21-17(19)15-11-13-7-5-6-8-14(13)12-16(15)18(20)22-10-4-2/h3-8,11-12H,1-2,9-10H2 |
InChI Key |
UGPBXVQSRZQNFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC=C |
Origin of Product |
United States |
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